molecular formula C8H12N2O B13220915 3-(Butan-2-yl)-1,2-dihydropyrazin-2-one

3-(Butan-2-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B13220915
M. Wt: 152.19 g/mol
InChI Key: RSDKBGFQWAFAHH-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by a pyrazinone ring substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-ylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The butan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Butan-2-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)-1,2-dihydropyrazine: Similar structure but lacks the carbonyl group.

    3-(Butan-2-yl)-1,2-dihydro-1H-pyrazin-2-one: Similar structure with slight variations in the ring system.

Uniqueness

3-(Butan-2-yl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-butan-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-6(2)7-8(11)10-5-4-9-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

RSDKBGFQWAFAHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=CNC1=O

Origin of Product

United States

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